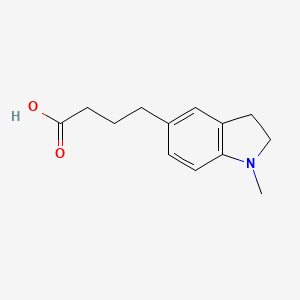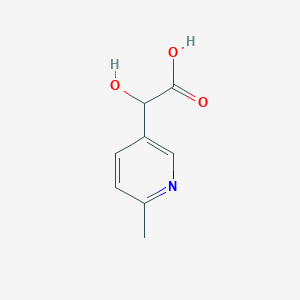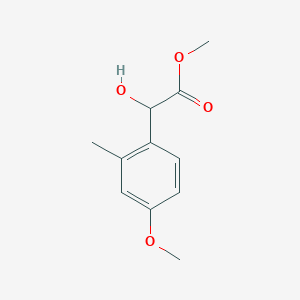
(4-Methoxy-3-methylphenyl)hydrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Methoxy-3-methylphenyl)hydrazine is an organic compound with the molecular formula C8H12N2O. It is a derivative of hydrazine, where one of the hydrogen atoms is replaced by a (4-methoxy-3-methylphenyl) group. This compound is known for its applications in various chemical reactions and its potential use in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxy-3-methylphenyl)hydrazine typically involves the reaction of 4-methoxy-3-methylbenzaldehyde with hydrazine hydrate. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol. The product is then purified through recrystallization or other purification techniques .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and safety .
Analyse Chemischer Reaktionen
Types of Reactions
(4-Methoxy-3-methylphenyl)hydrazine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding azobenzenes or nitroso compounds.
Reduction: It can be reduced to form amines.
Substitution: It can participate in nucleophilic substitution reactions, where the hydrazine group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include azobenzenes, nitroso compounds, and substituted hydrazines. These products have various applications in organic synthesis and material science .
Wissenschaftliche Forschungsanwendungen
(4-Methoxy-3-methylphenyl)hydrazine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development and therapeutic applications.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of (4-Methoxy-3-methylphenyl)hydrazine involves its interaction with various molecular targets and pathways. It can act as a nucleophile, participating in substitution reactions with electrophiles. It can also undergo oxidation and reduction reactions, leading to the formation of reactive intermediates that can interact with biological molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to (4-Methoxy-3-methylphenyl)hydrazine include:
- (4-Methoxyphenyl)hydrazine
- (3-Methylphenyl)hydrazine
- (4-Methoxy-3-chlorophenyl)hydrazine
Uniqueness
What sets this compound apart from these similar compounds is the presence of both methoxy and methyl groups on the phenyl ring. This unique substitution pattern can influence its reactivity and the types of reactions it can undergo, making it a valuable compound in synthetic chemistry and research .
Eigenschaften
Molekularformel |
C8H12N2O |
|---|---|
Molekulargewicht |
152.19 g/mol |
IUPAC-Name |
(4-methoxy-3-methylphenyl)hydrazine |
InChI |
InChI=1S/C8H12N2O/c1-6-5-7(10-9)3-4-8(6)11-2/h3-5,10H,9H2,1-2H3 |
InChI-Schlüssel |
FWBWEVGBJUMOOX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)NN)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{1-[3-(Difluoromethoxy)phenyl]cyclopropyl}methanaminehydrochloride](/img/structure/B15321161.png)

![1-[3-Fluoro-4-(trifluoromethyl)phenyl]cyclopropane-1-carboxylicacid](/img/structure/B15321169.png)
![N-(3-{1-amino-2-[(tert-butoxy)carbonylamino]ethyl}phenyl)acetamide](/img/structure/B15321182.png)


![rac-tert-butyl (5R,7R)-7-hydroxy-1-azaspiro[4.4]nonane-1-carboxylate](/img/structure/B15321204.png)






aminehydrochloride](/img/structure/B15321263.png)
